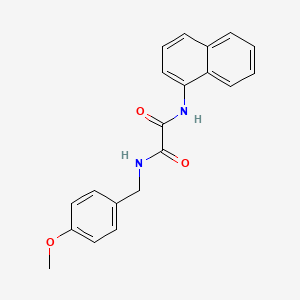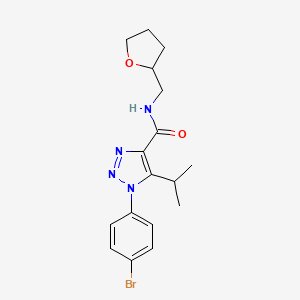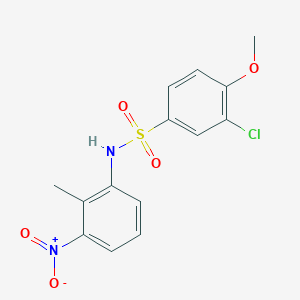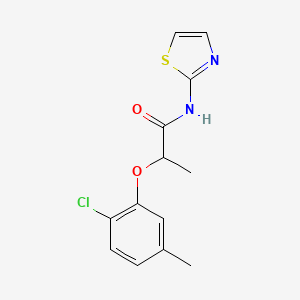![molecular formula C11H13BrN4O B4629851 6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have been studied for various potential applications due to their unique structural features. These compounds are known for their fluorescence, potential as functional fluorophores, and utility in creating novel molecules with biological or chemical significance.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves regioselective routes, utilizing key intermediates such as 3-formylpyrazolo[1,5-a]pyrimidines and various bromination techniques for functionalization. For example, a one-pot route via cyclocondensation reactions has been developed for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, using microwave-assisted processes for efficient yields (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined through various analytical techniques, including NMR measurements and X-ray diffraction analysis. These studies reveal the regioselectivity of reactions and the formation of compounds with potential fluorescence properties due to their unique structural configurations (Castillo, Tigreros, & Portilla, 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including bromination and cyclization, to produce compounds with desired functional groups. These reactions are critical for modifying the chemical properties of the compounds and enhancing their biological or photophysical properties.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as fluorescence and photophysical properties, are influenced by the specific substituents on the pyrimidine ring. The presence of donor or acceptor groups can significantly affect the fluorescence intensity and quantum yields, making these compounds useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel series of pyrazolopyrimidines derivatives, including structures related to 6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide, investigating their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). These compounds have shown promising results in cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, demonstrating their potential in cancer research.
Antipyrimidine and Anti-Inflammatory Activities
Another study focused on the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, exploring their anti-inflammatory and anti-cancer activities. These compounds, derived from reactions under ultrasound irradiation, showed significant biological activities (Kaping et al., 2020). The study emphasizes the importance of such derivatives in developing new therapeutic agents.
Electrophilic Substitutions and Novel Compounds
Research on the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has led to the synthesis of 6-substituted derivatives, highlighting the versatility of pyrazolopyrimidine compounds in synthesizing diverse chemical structures (Atta, 2011).
Antimicrobial and Antitumor Activities
Studies have also extended to the synthesis of enaminones as building blocks for creating substituted pyrazoles with significant antitumor and antimicrobial activities. These endeavors underscore the compound's role in synthesizing agents that could potentially treat various diseases (Riyadh, 2011).
Functional Fluorophores
Pyrazolo[1,5-a]pyrimidines have also been identified as key intermediates in the synthesis of novel functional fluorophores. This application is particularly intriguing as it opens up possibilities for these compounds to be used in detecting biologically or environmentally relevant species through fluorescence (Castillo et al., 2018).
properties
IUPAC Name |
6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-2-3-4-13-11(17)9-5-10-14-6-8(12)7-16(10)15-9/h5-7H,2-4H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHDJYBGLCZWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN2C=C(C=NC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)



![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)